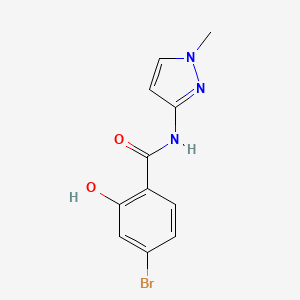

4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Description

4-Bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a benzamide derivative featuring a brominated hydroxybenzoic acid core linked to a 1-methylpyrazole moiety. This compound’s structure combines a halogen-substituted aromatic ring with a heterocyclic amine, making it a candidate for applications in medicinal chemistry and materials science.

The bromine substituent enhances electrophilic reactivity, while the hydroxyl group enables hydrogen bonding, which may influence biological activity or crystallinity.

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

4-bromo-2-hydroxy-N-(1-methylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C11H10BrN3O2/c1-15-5-4-10(14-15)13-11(17)8-3-2-7(12)6-9(8)16/h2-6,16H,1H3,(H,13,14,17) |

InChI Key |

SYQNMBRVXBBBRY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Bromination: The starting material, 2-hydroxybenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

Pyrazole Formation: The brominated intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives under appropriate conditions to form the desired pyrazole ring.

Amidation: The final step involves the formation of the amide bond between the pyrazole ring and the benzamide moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Sodium azide, potassium thiolate, or other nucleophiles.

Major Products Formed

Oxidation: Formation of 4-bromo-2-oxo-N-(1-methyl-1H-pyrazol-3-yl)benzamide.

Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target protein or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Spectroscopic and Physical Properties

4-Bromo-3-Methoxy-1-Phenyl-1H-Pyrazole (2) :

Characterized by ¹H/¹³C/¹⁵N NMR and IR, this compound’s methoxy group results in distinct δ ~3.8 ppm (¹H NMR) and 1650 cm⁻¹ (C=O stretch). The target compound’s hydroxyl group would show broad ~5 ppm ¹H signals and hydrogen-bonded IR stretches (~3200 cm⁻¹) .N-(6-Bromo-1,3-Benzothiazol-2-yl)-4-[(4-Bromo-3,5-Dimethyl-1H-Pyrazol-1-yl)Methyl]Benzamide :

With MW 520.24 and dual bromine atoms, this analogue demonstrates how halogenation increases molecular weight and lipophilicity. The target compound’s single bromine and hydroxyl group likely improve aqueous solubility .

Computational and Crystallographic Tools

Structural validation of analogues often employs SHELX () and WinGX () for X-ray refinement. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed via X-ray crystallography , a method applicable to the target compound to resolve hydrogen-bonding networks influenced by the hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.